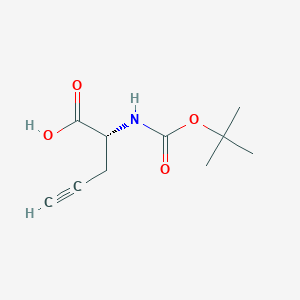

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Descripción

The exact mass of the compound Boc-D-Propargylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKHAJIFPHJYMH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426543 | |

| Record name | Boc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-46-3 | |

| Record name | Boc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid: A Technical Guide

Introduction: (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2] Its structure incorporates a terminal alkyne group, making it a key component for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This functionality allows for the straightforward and efficient conjugation with azide-containing molecules, facilitating the synthesis of complex peptides and other bioactive compounds.[1] This technical guide provides a comprehensive overview of a common synthetic protocol for this compound, including detailed experimental procedures and relevant data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the alkylation of a protected glycine equivalent with a propargyl halide, followed by enzymatic resolution to isolate the desired (R)-enantiomer.

Experimental Protocols

The following protocols are based on established synthetic methods.[2]

Step 1: Synthesis of Racemic Methyl N-Boc-propargylglycinate

This step involves the zinc-mediated reaction of a glycine cation equivalent with propargyl bromide.

Materials:

-

Methyl N-Boc-2-acetoxyglycine

-

Propargyl bromide

-

Zinc dust

-

Ethyl acetate (EtOAc)

-

0.5 N HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

MgSO₄

-

Silica gel

Procedure:

-

To a stirred solution of methyl N-Boc-2-acetoxyglycine in a suitable solvent, add zinc dust.

-

Slowly add propargyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 0.5 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using 30% EtOAc/hexane as eluent) to yield racemic methyl N-Boc-propargylglycinate as a colorless oil.

Step 2: Enzymatic Resolution and Hydrolysis

This step utilizes α-chymotrypsin to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired D-enantiomer ester.

Materials:

-

Racemic Methyl N-Boc-propargylglycinate

-

α-Chymotrypsin

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic methyl N-Boc-propargylglycinate in a minimal amount of a suitable organic solvent and add it to a phosphate buffer (pH 7.0).

-

Add α-chymotrypsin to the mixture and stir at room temperature. The progress of the resolution can be monitored by HPLC.

-

Upon completion of the selective hydrolysis of the L-ester, extract the unreacted (R)-methyl N-Boc-propargylglycinate with ethyl acetate.

-

Wash the organic extracts, dry over a drying agent, and concentrate to obtain the (R)-ester.

-

To obtain the final acid, the isolated (R)-ester is then subjected to base-catalyzed hydrolysis using an aqueous solution of sodium hydroxide.

-

After the hydrolysis is complete, acidify the reaction mixture with HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Yields and Purity

| Step | Product | Typical Yield (%) | Purity (HPLC) |

| 1. Alkylation | Racemic Methyl N-Boc-propargylglycinate | 97%[2] | >95% |

| 2. Enzymatic Resolution & Hydrolysis | This compound | High | >98%[4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₄[5] |

| Molecular Weight | 213.23 g/mol [5] |

| Appearance | Solid |

| Melting Point | 88.0 to 92.0 °C[4] |

| Optical Rotation [α]D | +23.5° (c=9.1 mg/mL in MeOH) for the L-enantiomer[2] |

| Boiling Point | 365.2 °C at 760 mmHg |

| InChI Key | AMKHAJIFPHJYMH-SSDOTTSWSA-N |

Experimental Workflow Diagram

Conclusion

The synthesis of this compound is a well-established process that provides a valuable building block for peptide synthesis and the development of novel therapeutics. The described protocol, involving a zinc-mediated alkylation followed by enzymatic resolution, offers an effective route to obtain the enantiomerically pure product. The provided data and workflows serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | C10H15NO4 | CID 2734488 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-propargylglycine

This guide provides a comprehensive overview of the physicochemical properties of N-tert-butyloxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in peptide synthesis and drug discovery. This document details its key properties, experimental protocols for its use, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

Boc-D-propargylglycine is a non-proteinogenic amino acid derivative that incorporates a terminal alkyne functionality, making it a versatile tool for "click chemistry" and the synthesis of modified peptides.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 86-88 °C | [4] |

| Optical Rotation [α]D | -32.6° (c=1.1311 in CHCl₃) | [4] |

| Solubility | Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (inferred from DL-propargylglycine hydrochloride, ~20 mg/mL).[5] Good solubility is also expected in other polar organic solvents like methanol.[6] Insoluble in non-polar solvents like hexane.[6] Aqueous Solutions: The solubility of the related DL-propargylglycine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[5] The Boc-protecting group is sensitive to acidic conditions and may be cleaved at pH below 4.[7] It is recommended to prepare fresh aqueous solutions daily.[8] | [5][6][7][8] |

| Storage Conditions | 2-8°C or -20°C, protect from light. | [3][5] |

Experimental Protocols

This section details key experimental procedures involving Boc-D-propargylglycine, including its synthesis, use in solid-phase peptide synthesis (SPPS), and application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

The following is a general three-step protocol for the synthesis of N-Boc-L-propargylglycine, which can be adapted for the D-enantiomer by utilizing the appropriate chiral starting material.[9]

Step 1: Hydrolysis of Diphenyl Methylene Glycine Ethyl Ester

-

Diphenyl methylene glycine ethyl ester is hydrolyzed under alkaline conditions at a temperature ranging from 10-100 °C.

-

The reaction mixture is then neutralized.

-

The resulting product is filtered, washed, and dried to yield the hydrolyzed compound.

Step 2: Chiral Synthesis

-

The compound from Step 1 is reacted with a chiral reagent in the presence of a catalyst.

-

The reaction is carried out at a temperature between 10-90 °C for 10-20 hours.

-

The reaction solution is then washed, concentrated, and the product is recrystallized.

Step 3: Propargylation and Boc Protection

-

The product from Step 2 is reacted with a propargyl halide (e.g., propargyl bromide) and di-tert-butyl dicarbonate ((Boc)₂O).

-

The molar ratios of the reactants are optimized for the reaction.

-

This final step yields N-Boc-propargylglycine.

A general method for the preparation of Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate, in an aqueous solution.[10][11] The product is then extracted and purified.

Boc-D-propargylglycine can be incorporated into peptide chains using standard Boc-SPPS protocols.[12][13][14] The general workflow is as follows:

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Couple the first C-terminal Boc-protected amino acid to the resin.

2. Boc Deprotection:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.[12][13]

-

Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

-

Wash the resin with DMF to remove excess base.

4. Coupling of Boc-D-propargylglycine:

-

Activate the carboxylic acid of Boc-D-propargylglycine with a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) in a suitable solvent like DMF or DCM.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction progress using a ninhydrin test.

5. Washing:

-

Wash the peptide-resin with DMF and DCM to remove unreacted reagents and byproducts.

6. Peptide Chain Elongation:

-

Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

7. Cleavage:

-

Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

The terminal alkyne of Boc-D-propargylglycine allows for its conjugation to azide-containing molecules via CuAAC.[15][16][17] The following is a general protocol:

Materials:

-

Boc-D-propargylglycine

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction buffer (e.g., a mixture of t-butanol and water)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, dissolve Boc-D-propargylglycine and the azide-containing molecule in the reaction buffer. A slight molar excess of the alkyne or azide component may be used to drive the reaction to completion.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the copper ligand (e.g., THPTA) to the CuSO₄ solution. A 5:1 ligand-to-copper ratio is often used.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture containing the alkyne and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Purification: Upon completion, the triazole product can be purified using standard chromatographic techniques.

Signaling Pathways and Biological Relevance

While direct studies on the signaling pathways affected by Boc-D-propargylglycine are limited, research on related propargylglycine derivatives provides significant insights into its potential biological activities.

The related compound, N-propargylglycine (N-PPG), has been identified as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[18] Inhibition of PRODH by N-PPG leads to the rapid and selective degradation of the enzyme and subsequently activates the mitochondrial unfolded protein response (UPRmt).[18] This is characterized by the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1.[18] The UPRmt is a crucial cellular stress response that ensures mitochondrial protein homeostasis.

Studies on N-PPG have also indicated its potential to modulate neuronal function. In mice, N-PPG treatment has been shown to stimulate neural pathways, particularly those involving glutaminergic and GABAergic synapses.[18] This suggests that propargylglycine derivatives could have applications in neuroscience research.

L-propargylglycine is a known inhibitor of cystathionine gamma-lyase, an enzyme involved in the metabolism of sulfur-containing amino acids and the production of hydrogen sulfide (H₂S).[3] H₂S is a critical signaling molecule in the cardiovascular and nervous systems.[19] The ability to modulate H₂S levels makes propargylglycine derivatives valuable tools for studying its physiological roles and for potential therapeutic applications in conditions such as hypertension and neurodegenerative diseases.[3]

Conclusion

Boc-D-propargylglycine is a versatile chemical tool with well-defined physicochemical properties that facilitate its use in complex synthetic procedures. Its terminal alkyne group is particularly valuable for the construction of modified peptides and bioconjugates through click chemistry. Furthermore, based on studies of related compounds, Boc-D-propargylglycine holds the potential to modulate important cellular signaling pathways, making it a compound of significant interest for researchers in drug development and chemical biology.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc-D-propargylglycine - Amerigo Scientific [amerigoscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN107089928A - The synthetic method of N Boc L propargylglycines - Google Patents [patents.google.com]

- 10. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DL-プロパルギルグリシン cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid (CAS Number: 63039-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid, also known as (R)-N-BOC-propargylglycine, is a synthetic amino acid derivative with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a terminal alkyne group and a BOC-protected amine, makes it a valuable building block for peptide synthesis and bioconjugation via click chemistry. A critical application of this compound is its role as a key intermediate in the synthesis of potent renin inhibitors, which are vital in the management of hypertension. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary uses of CAS number 63039-46-3, with a focus on detailed experimental protocols and its role in the development of renin-angiotensin system modulators.

Chemical and Physical Properties

(R)-N-BOC-propargylglycine is a white to off-white crystalline powder. The tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group is acid-labile, allowing for its removal under specific conditions during synthesis. The terminal alkyne functionality is the key reactive site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.

Table 1: Physicochemical Properties of (R)-N-BOC-propargylglycine

| Property | Value | Reference(s) |

| CAS Number | 63039-46-3 | [1] |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | N/A |

| Synonyms | (R)-N-tert-Butoxycarbonyl-2-amino-4-pentynoic acid, Boc-D-Pra-OH | [2] |

| Molecular Formula | C₁₀H₁₅NO₄ | [1] |

| Molecular Weight | 213.23 g/mol | [1][3] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 353.22 °C (estimate) | [2] |

| pKa | 3.53 ± 0.10 (Predicted) | [2] |

| Optical Activity | [α]/D = -32.6364° (c = 1.1311 g/100ml in CHCl₃) | [2] |

| Solubility | Soluble in water (for the (S)-enantiomer) and various organic solvents. | [4] |

Spectroscopic Data

Table 2: Spectroscopic Data for (R)-N-BOC-propargylglycine

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectrum available. Key peaks expected for the BOC group (singlet, ~1.4 ppm, 9H), the alpha-proton (multiplet), the propargylic protons (multiplet), and the terminal alkyne proton (triplet). | [5] |

| Infrared (IR) | Spectrum available. Characteristic peaks are expected for the C=O of the carbamate and carboxylic acid, N-H stretch, and the terminal alkyne C-H and C≡C stretches. | [5] |

| Mass Spectrometry (MS) | Spectrum available. The molecular ion peak [M]+ or related adducts would be expected. | [5] |

Synthesis

A common method for the synthesis of (R)-N-BOC-propargylglycine involves the reaction of the corresponding amino acid, (R)-2-aminopent-4-ynoic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (R)-N-BOC-propargylglycine

This protocol is adapted from literature procedures.

Materials:

-

(R)-2-aminopent-4-ynoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

1N Citric acid

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend (R)-2-aminopent-4-ynoic acid in a mixture of THF and water.

-

To this suspension, add potassium carbonate and di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the THF by rotary evaporation.

-

Wash the remaining aqueous layer with a nonpolar solvent like ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N citric acid.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-BOC-propargylglycine.

Synthesis Workflow

Biological Significance and Applications in Drug Discovery

While (R)-N-BOC-propargylglycine itself is not known to have significant intrinsic biological activity, its deprotected form, N-propargylglycine, has been investigated for its biological effects. The primary importance of the BOC-protected version lies in its utility as a synthetic intermediate.

Intermediate in Renin Inhibitor Synthesis

A crucial application of (R)-N-BOC-propargylglycine is as a key building block in the synthesis of renin inhibitors. Renin is an enzyme that plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure.

RAS Pathway Inhibition

Building Block for Peptide Synthesis

The BOC protecting group makes this compound suitable for solid-phase peptide synthesis (SPPS). The propargyl group can be incorporated into peptides to introduce a reactive handle for subsequent modifications.

Experimental Protocol: Incorporation into a Peptide using SPPS

This is a general protocol for the manual coupling of (R)-N-BOC-propargylglycine onto a resin-bound peptide with a free N-terminus.

Materials:

-

Peptide-resin with a free amino group

-

(R)-N-BOC-propargylglycine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Washing solvents (DCM, DMF)

-

Deprotection solution (e.g., TFA in DCM)

Procedure:

-

Swell the peptide-resin in the appropriate solvent (e.g., DCM).

-

If the N-terminus is protected, deprotect it using a suitable deprotection solution (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the (R)-N-BOC-propargylglycine by dissolving it with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

SPPS Workflow

Reagent for Click Chemistry

The terminal alkyne group allows for the use of (R)-N-BOC-propargylglycine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the conjugation of peptides or other molecules containing this residue to molecules bearing an azide group, forming a stable triazole linkage.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between an alkyne-containing molecule (derived from CAS 63039-46-3) and an azide-containing molecule.

Materials:

-

Alkyne-containing substrate

-

Azide-containing substrate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

-

Dissolve the alkyne- and azide-containing substrates in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate.

-

Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction (this reduces Cu(II) to the catalytic Cu(I) species).

-

Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup and purification procedures.

Safety and Handling

(R)-N-BOC-propargylglycine should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid is a versatile and valuable reagent for chemical biology and drug discovery. Its key role as an intermediate in the synthesis of renin inhibitors highlights its importance in the development of cardiovascular therapeutics. Furthermore, its utility as a building block for peptide synthesis and click chemistry provides a powerful tool for the creation of novel bioconjugates and modified peptides with a wide range of potential applications in research and medicine. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

- 1. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]

- 2. (R)-N-BOC-Propargylglycine CAS#: 63039-46-3 [m.chemicalbook.com]

- 3. (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | C10H15NO4 | CID 2734488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N-BOC-Propargylglycine CAS#: 63039-48-5 [m.chemicalbook.com]

- 5. (R)-N-BOC-Propargylglycine(63039-46-3) 1H NMR [m.chemicalbook.com]

(R)-Boc-propargylglycine: A Comprehensive Technical Guide to Structural Analysis and Characterization

For Immediate Release

This technical guide provides an in-depth analysis of the structural and chemical characterization of (R)-Boc-propargylglycine, a key building block in modern drug discovery and peptide synthesis. The document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores the biological significance of the related propargylglycine core. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical and Spectroscopic Data

(R)-Boc-propargylglycine, systematically named (R)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid, is a non-canonical amino acid derivative. Its unique structure, featuring a terminal alkyne group and a Boc-protected amine, makes it a versatile tool for the introduction of a propargyl moiety in peptide synthesis and for use in click chemistry applications.

The key physicochemical and spectroscopic properties of (R)-Boc-propargylglycine are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63039-46-3 |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol [1][2] |

| Appearance | Off-white to light beige crystalline powder[1][2] |

| SMILES | C(O)(=O)--INVALID-LINK--CC#C[1][2] |

| InChIKey | AMKHAJIFPHJYMH-SSDOTTSWSA-N[1][2] |

| Property | Value | Conditions |

| Melting Point | 86-88 °C[1][2] | |

| Optical Activity ([α]ᴅ) | -32.6°[1][2] | c = 1.1311 g/100ml in CHCl₃ |

| Purity (HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C[1][2] |

Experimental Protocols for Characterization

The structural integrity and purity of (R)-Boc-propargylglycine are paramount for its successful application. The following are detailed protocols for the key analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of (R)-Boc-propargylglycine.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

Expected Signals:

-

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety.

-

A multiplet for the α-proton.

-

Multiplets for the β-protons (CH₂).

-

A triplet for the terminal alkyne proton.

-

A broad singlet for the N-H proton.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Proton-decoupled acquisition.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 s.

-

-

Expected Signals: Resonances corresponding to the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary and methyl carbons of the Boc group, the α- and β-carbons of the amino acid backbone, and the two sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of (R)-Boc-propargylglycine.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample may be introduced into the mass spectrometer via direct infusion or through an LC system.

-

-

Instrumentation and Method:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Typically run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as potential adducts (e.g., [M+Na]⁺).

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of (R)-Boc-propargylglycine.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column is recommended for assessing both purity and enantiomeric excess.

-

Method:

-

Column: A reversed-phase C18 column (for purity) or a chiral column (for enantiomeric purity).

-

Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile is typically used for reversed-phase chromatography. For chiral separations, a mobile phase of hexane and isopropanol may be employed.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

-

Data Analysis: The purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands:

-

~3300 cm⁻¹: N-H stretch of the carbamate and C-H stretch of the terminal alkyne.

-

~2980 cm⁻¹: C-H stretches of the alkyl groups.

-

~2120 cm⁻¹: C≡C stretch of the alkyne (this can be weak).

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the Boc-carbamate.

-

Signaling Pathway and Biological Relevance

While (R)-Boc-propargylglycine is primarily a synthetic building block, its core structure, propargylglycine, has significant biological activity. The unprotected form, N-propargylglycine (N-PPG), acts as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[3][4] This inhibition has been shown to have anticancer properties and can induce the mitochondrial unfolded protein response (UPRmt).[3][4]

The UPRmt is a stress response pathway that is activated by perturbations in mitochondrial protein homeostasis. The inhibition of PRODH by N-PPG leads to the accumulation of unfolded proteins in the mitochondria, triggering a signaling cascade that upregulates mitochondrial chaperones and proteases to restore mitochondrial function.

Caption: Signaling pathway of N-propargylglycine inducing the UPRmt.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of (R)-Boc-propargylglycine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, and key applications of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, a versatile building block in modern chemical biology and drug discovery.

Introduction

This compound, also known as (R)-Boc-propargylglycine, is a non-canonical amino acid derivative of significant interest in biomedical research. Its key structural feature is a terminal alkyne group, which makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the specific and efficient labeling and conjugation of biomolecules in complex biological systems. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group facilitates its use in standard solid-phase peptide synthesis (SPPS).

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The typical purity offered is ≥95%. Below is a summary of representative suppliers and their product information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CIAH987F60FF | 95% | 1 g, 5 g, 10 g |

| MedchemExpress | HY-W014258 | >98% | 1 g, 5 g, 10 g |

| Synthonix | B90819 | 95% | 250 mg, 1 g, 5 g |

| Aapptec | UBG235 | ≥99% | 1 g, 5 g |

| BLDpharm | 63039-46-3 | ≥97% | 1 g, 5 g, 25 g |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 63039-46-3 |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typical) |

| Boiling Point | 365.2 °C at 760 mmHg[1] |

| Storage Temperature | 4°C[1] |

Key Applications and Experimental Protocols

The primary utility of this compound stems from its terminal alkyne functionality, enabling its participation in click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent for CuAAC, a highly efficient and bioorthogonal ligation reaction.[2] The reaction involves the formation of a stable triazole linkage between the terminal alkyne of (R)-Boc-propargylglycine and an azide-functionalized molecule.

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a solvent such as a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically achieved by the in-situ reduction of a copper(II) salt (e.g., CuSO₄, 0.1-0.2 equivalents) with a reducing agent like sodium ascorbate (0.5-1.0 equivalents). A copper-stabilizing ligand, such as THPTA or TBTA, is often included.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture.

-

Incubation: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine allows for the incorporation of the propargylglycine residue into peptide chains using standard Boc-SPPS protocols.

-

Deprotection: The Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting TFA salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

These steps are repeated until the desired peptide sequence is assembled.

-

Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Metabolic Labeling of Proteins

A structurally similar compound, L-Homopropargylglycine (L-HPG), is widely used for the metabolic labeling of newly synthesized proteins. This compound can be deprotected to its free amine form and used in similar applications. Cells are cultured in a methionine-free medium and supplemented with the propargylglycine derivative, which is incorporated into proteins during translation. The alkyne-tagged proteins can then be visualized or isolated via CuAAC with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).

Synthesis of this compound

While commercially available, a general synthetic approach for this compound involves the enantioselective synthesis of the amino acid backbone followed by Boc protection. One plausible route is outlined below.

A key step is the asymmetric alkylation of a glycine enolate equivalent with propargyl bromide using a chiral auxiliary to establish the (R)-stereocenter. Subsequent protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) and removal of any protecting groups on the carboxylic acid would yield the final product.

Signaling Pathway Application Example: Monitoring Protein Synthesis in Response to a Stimulus

This compound (after deprotection) or L-HPG can be used to investigate changes in protein synthesis within specific signaling pathways. For example, researchers can study the translational response to the activation of a cell surface receptor.

In this experimental design, cells are treated with a ligand to activate a specific signaling pathway. Simultaneously, they are incubated with a propargylglycine analog. The subsequent analysis of labeled proteins can reveal which proteins are newly synthesized in response to the stimulus, providing insights into the downstream effects of the signaling pathway on the proteome.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical biology and drug discovery. Its utility in click chemistry, particularly for bioconjugation and metabolic labeling, combined with its compatibility with standard peptide synthesis, makes it a powerful tool for researchers. The experimental protocols and conceptual workflows provided in this guide offer a starting point for the application of this versatile molecule in a wide range of research endeavors.

References

Solubility Profile of Boc-D-propargylglycine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Boc-D-propargylglycine in common organic solvents. Understanding the solubility of this critical building block is paramount for its effective use in solid-phase peptide synthesis (SPPS), click chemistry applications, and drug discovery workflows. This document presents available solubility data, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Core Concepts: Predicting Solubility

The solubility of Boc-D-propargylglycine is primarily dictated by the physicochemical properties of its constituent parts: the nonpolar tert-butyloxycarbonyl (Boc) protecting group and the polar amino acid backbone containing a terminal alkyne. The bulky, lipophilic Boc group generally increases solubility in nonpolar organic solvents, while the amino acid moiety contributes to solubility in polar solvents. However, the presence of both hydrophobic and hydrophilic regions can lead to complex solubility behavior.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for Boc-D-propargylglycine is limited. However, based on data for structurally similar compounds and general principles of amino acid derivative solubility, a qualitative and estimated solubility profile can be compiled.

It is important to note that the solubility of the L-enantiomer, (S)-N-Boc-propargylglycine, has been described as "soluble in water". For a closely related compound, DL-Propargyl Glycine (hydrochloride), the solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 20 mg/mL[1]. While this provides a useful reference, the presence of the Boc group and the different stereochemistry will influence the solubility of Boc-D-propargylglycine.

The following tables summarize the available qualitative and inferred quantitative solubility data for Boc-D-propargylglycine.

Table 1: Qualitative Solubility of Boc-D-propargylglycine

| Solvent Class | Solvent Name | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO effectively solvates both the polar and nonpolar regions of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for many Boc-protected amino acids used in peptide synthesis. | |

| Acetonitrile (ACN) | Moderately Soluble | Polarity is suitable for dissolving many organic molecules, though possibly less effective than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group can hydrogen bond with the amino acid backbone. |

| Ethanol (EtOH) | Soluble | Similar to methanol, with slightly reduced polarity. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The nonpolar Boc group may allow for some solubility. |

| Ethyl Acetate (EtOAc) | Sparingly Soluble | Moderate polarity may allow for limited dissolution. | |

| Hexane | Insoluble | Highly nonpolar nature is incompatible with the polar amino acid portion. | |

| Diethyl Ether | Insoluble | Similar to hexane, its nonpolar character is not conducive to dissolving the molecule. |

Table 2: Estimated Quantitative Solubility of Boc-D-propargylglycine

| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide | DMSO | > 20 | Based on the solubility of DL-Propargyl Glycine (hydrochloride) and the general utility of DMSO for dissolving Boc-protected amino acids. Sonication may be required. |

| Dimethylformamide | DMF | > 20 | Similar to DMSO, DMF is a standard solvent for peptide synthesis and is expected to readily dissolve Boc-D-propargylglycine. |

| Ethanol | EtOH | ~ 20 | Based on the solubility data for DL-Propargyl Glycine (hydrochloride)[1]. |

| Methanol | MeOH | Likely > 20 | Higher polarity than ethanol may lead to slightly better solubility. |

| Water | H₂O | Soluble | Based on the reported solubility of the L-enantiomer. The exact quantitative value for the D-enantiomer is not specified. |

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to determine the solubility of Boc-D-propargylglycine in a specific organic solvent at a given temperature.

Materials:

-

Boc-D-propargylglycine

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-D-propargylglycine to a vial.

-

Add a known volume (e.g., 2 mL) of the chosen organic solvent.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter and dispense a known volume of the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of Boc-D-propargylglycine until all the solvent has evaporated and a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Subtract the initial weight of the evaporation dish from the final weight to determine the mass of the dissolved Boc-D-propargylglycine.

-

Divide the mass of the solute by the volume of the solvent used to express the solubility in mg/mL or g/L.

-

Protocol 2: General Procedure for Dissolving Boc-D-propargylglycine for Synthetic Applications

This protocol provides a general approach for preparing a solution of Boc-D-propargylglycine for use in reactions such as peptide coupling or click chemistry.

Methodology:

-

Solvent Selection: Based on the reaction conditions, choose a suitable solvent in which Boc-D-propargylglycine is known or expected to be soluble (e.g., DMF, DMSO).

-

Dissolution:

-

Weigh the required amount of Boc-D-propargylglycine into a clean, dry reaction vessel.

-

Add the chosen solvent and stir or vortex the mixture.

-

If dissolution is slow, sonication for 5-10 minutes can be employed.

-

Gentle warming (to no more than 40°C) can also aid dissolution, but care should be taken to avoid thermal degradation.

-

-

Co-solvent System (for difficult cases):

-

If the compound remains insoluble, a co-solvent system may be effective. For example, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with the primary reaction solvent (e.g., DMF).

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-propargylglycine.

References

An In-depth Technical Guide on the Stability of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine, is a valuable synthetic building block used in peptide synthesis and click chemistry.[1][2][3][4] Understanding its stability profile is critical for its successful application in synthesis, storage, and drug development. This guide provides a comprehensive analysis of the compound's stability based on the known reactivity of its three primary functional groups: the tert-butoxycarbonyl (Boc) protected amine, the terminal alkyne, and the α-amino acid core. The stability is discussed under acidic, basic, thermal, and redox conditions, with recommendations for storage and handling.

Chemical Structure and Functional Group Analysis

The stability of this compound is dictated by the interplay of its constituent functional groups:

-

N-Boc Group: A widely used, acid-labile protecting group for amines.[5][6] It is generally stable to a wide range of non-acidic conditions.

-

Terminal Alkyne: A carbon-carbon triple bond at the terminus of the molecule. The terminal proton is weakly acidic (pKa ≈ 25), and the alkyne can participate in various coupling reactions.[7][8]

-

α-Amino Acid Core: Contains a carboxylic acid and a chiral center at the α-carbon, which can be susceptible to racemization under certain conditions.

Stability Profile

The stability of the compound is highly dependent on the specific environmental conditions. A logical overview of these dependencies is presented below.

pH Stability

Acidic Conditions (pH < 4): The N-Boc group is highly sensitive to strong acids.[6] Cleavage occurs via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6] The reaction rate is dependent on acid concentration, with studies showing a second-order dependence on HCl concentration.[9][10][11]

Neutral Conditions (pH ≈ 7): The compound is generally stable under neutral pH conditions, making it suitable for many biological applications and bioconjugation reactions.[12]

Basic Conditions (pH > 8): The Boc group is robust and stable under common basic conditions, including exposure to hydroxide and amine bases.[][14] However, two other potential instabilities arise:

-

Alkyne Deprotonation: The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by very strong bases (e.g., sodium amide, NaH, BuLi) to form a nucleophilic acetylide anion.[7][8][15] Standard aqueous bases like NaOH are not strong enough to cause significant deprotonation.

-

Racemization: Prolonged exposure to basic conditions, particularly at elevated temperatures, can potentially lead to racemization at the α-carbon.[16][17] This proceeds through the formation of a planar carbanion intermediate.[18]

| Condition | Reagent/pH | Stability of Functional Groups |

| Strongly Acidic | TFA, HCl (pH < 2) | Boc Group: Labile, rapid cleavage.[5][6] Alkyne/Chiral Center: Generally stable. |

| Mildly Acidic | pH 4-6 | Boc Group: Generally stable, but slow hydrolysis may occur over extended periods.[14] Alkyne/Chiral Center: Stable. |

| Neutral | pH 7 | All Groups: Stable.[12] |

| Mildly Basic | pH 8-10 (e.g., TEA) | All Groups: Stable.[][14] |

| Strongly Basic | >pH 12 (e.g., 1M NaOH) | Boc Group: Stable.[14] Alkyne: Stable (requires stronger, non-aqueous bases for deprotonation). Chiral Center: Potential for slow racemization.[18] |

| Very Strongly Basic | NaNH₂, BuLi | Boc Group: Stable. Alkyne: Unstable; deprotonated to form acetylide.[7][15] Chiral Center: High risk of racemization. |

Table 1: Summary of pH Stability for this compound.

Thermal Stability

Redox Stability & Autocatalytic Decomposition

Oxidative Conditions: The terminal alkyne is susceptible to oxidative homocoupling, known as the Glaser coupling.[20] This reaction is catalyzed by copper (I) salts in the presence of an oxidant, such as oxygen from the air, and a base.[20][21] This leads to the formation of a symmetric 1,3-diyne dimer, which is a common impurity. To prevent this, it is crucial to avoid copper contamination and to handle the compound under an inert atmosphere, especially if copper catalysts are used in subsequent steps (e.g., CuAAC click chemistry).[22]

Reductive Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd), a condition often used to remove other protecting groups like Cbz.[6][14] The alkyne group, however, can be reduced to the corresponding alkene or alkane under these conditions.

| Condition | Reagents | Stability of Functional Groups |

| Oxidative (Glaser Coupling) | Cu(I) salts, O₂ (air), base | Alkyne: Unstable; undergoes homodimerization to a 1,3-diyne.[20] Boc/Chiral Center: Stable. |

| Reductive (Catalytic Hydrogenation) | H₂, Pd/C | Boc Group: Stable.[14] Alkyne: Unstable; will be reduced. Chiral Center: Stable. |

Table 2: Summary of Redox Stability.

Long-Term Storage

For optimal stability and to minimize degradation, the compound should be stored under the following conditions:

-

Temperature: Cold storage is recommended. Options include -20°C for long-term storage (months to years) or 2-8°C for short-term storage (weeks to months).[3][23]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidative Glaser coupling and hydrolysis.[23]

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.[23]

Experimental Protocols

Protocol for Assessing Stability via HPLC

This protocol describes a general workflow for testing the stability of the title compound under various stress conditions.

Objective: To quantify the degradation of this compound over time under specific stress conditions.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

This compound.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Buffers for stress conditions (e.g., HCl solutions, NaOH solutions, phosphate buffers).

Procedure:

-

Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials. To each vial, add the desired stressor solution (e.g., 1 M HCl, 0.1 M NaOH) to initiate the degradation study. Maintain a control sample in a neutral buffer.

-

Incubation: Place the vials under the desired temperature conditions (e.g., room temperature, 40°C, 60°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by diluting the aliquot in the initial mobile phase and/or neutralizing the pH to prevent further degradation before analysis.

-

HPLC Analysis:

-

Inject the quenched sample onto the HPLC system.

-

Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point.

Protocol for N-Boc Deprotection

This protocol provides a standard method for removing the Boc protecting group.

Reagents and Materials:

-

N-Boc protected compound.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Optional scavenger (e.g., anisole, triethylsilane) to trap the liberated tert-butyl cation.[5]

Procedure:

-

Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M).

-

Add TFA to the solution to a final concentration of 25-50% (v/v).[14] If the substrate is sensitive to alkylation, add a scavenger (5-10 vol%).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Conclusion

This compound is a versatile reagent that is stable under a range of conditions. However, users must be aware of its key liabilities. The N-Boc group is readily cleaved by strong acids , while the terminal alkyne is susceptible to base-mediated deprotonation and copper-catalyzed oxidative dimerization . The chiral center may be compromised by strong bases. By controlling the pH, avoiding copper contamination, and using appropriate storage conditions (cold, dry, inert atmosphere), the integrity of this valuable compound can be maintained throughout its use in complex synthetic endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Boc-propargyl-Gly-OH = 98.0 HPLC 63039-48-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]

- 16. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]

- 17. WO2015026082A1 - Î-amino acid racemization method - Google Patents [patents.google.com]

- 18. creation.com [creation.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Spectroscopic Profile of Boc-D-propargylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

Boc-D-propargylglycine is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a terminal alkyne functionality in its side chain. This unique structure makes it a versatile tool for the introduction of a propargyl group into peptides and other molecules, enabling further modifications via click chemistry.

Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol Appearance: Off-white to light beige crystalline powder. Melting Point: 86-88 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-D-propargylglycine, based on available spectral information and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.0 | d | ~8.0 | NH |

| ~4.5 | m | - | α-CH |

| ~2.7 | m | - | β-CH₂ |

| ~2.1 | t | ~2.6 | γ-CH (alkyne) |

| 1.45 | s | - | C(CH₃)₃ (Boc) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~80 | C (CH₃)₃ (Boc) |

| ~78 | C ≡CH (alkyne) |

| ~72 | C≡C H (alkyne) |

| ~52 | α-CH |

| ~28.3 | C(C H₃)₃ (Boc) |

| ~22 | β-CH₂ |

Note: Chemical shifts are referenced to the solvent peak. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2125 | Weak | C≡C stretch (alkyne) |

| ~1710 | Strong | C=O stretch (carboxylic acid and Boc urethane) |

| ~1510 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectral Fragmentation

| m/z | Ion | Description |

| 214 | [M+H]⁺ | Protonated molecular ion |

| 158 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 140 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water |

| 114 | [M+H - Boc]⁺ | Loss of the Boc group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample requirements.

NMR Spectroscopy

A general workflow for acquiring NMR spectra of Boc-protected amino acids is outlined below.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The following diagram illustrates the typical steps for obtaining an IR spectrum of a solid sample.

Caption: Workflow for solid-state IR spectroscopy.

Mass Spectrometry

The logical flow for analyzing Boc-D-propargylglycine using mass spectrometry is depicted below.

Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Applications

Boc-D-propargylglycine is not directly involved in signaling pathways. However, its utility lies in its role as a synthetic building block for creating probes to study biological processes. The propargyl group allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Caption: Application of Boc-D-propargylglycine in creating biological probes.

This technical guide provides a foundational understanding of the spectroscopic properties of Boc-D-propargylglycine. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

Expanding the Peptidic Universe: A Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in the fields of chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, overcoming the inherent limitations of their natural counterparts. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of Uaas in peptide synthesis, with a focus on practical implementation for researchers in the lab.

The Strategic Advantage of Unnatural Amino Acids

The introduction of Uaas into a peptide sequence can confer a range of advantageous properties, making them invaluable tools for the development of next-generation therapeutics and research probes. These advantages include enhanced proteolytic stability, improved pharmacokinetic profiles, increased binding affinity and selectivity, and the ability to impose conformational constraints. Furthermore, Uaas can serve as bio-orthogonal handles for specific labeling and imaging applications.

Enhancing Proteolytic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of Uaas is a powerful strategy to overcome this limitation. Modifications such as N-methylation, the inclusion of D-amino acids, and the use of β- or γ-amino acids can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.

Modulating Pharmacokinetic and Pharmacodynamic Properties

Uaas can be strategically employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of peptides. For instance, the introduction of lipophilic side chains can enhance membrane permeability and oral bioavailability. Conversely, the addition of hydrophilic or charged Uaas can improve solubility and alter distribution within the body. These modifications allow for the rational design of peptides with optimized drug-like properties.

Increasing Binding Affinity and Selectivity

The diverse functionalities of Uaas can be leveraged to create additional interactions with biological targets, leading to higher binding affinity and improved selectivity. By introducing novel hydrogen bond donors/acceptors, aromatic moieties for π-π stacking, or chemically reactive groups, researchers can design peptides that bind to their targets with greater potency and specificity, reducing off-target effects.

Methods for Incorporating Unnatural Amino Acids

Several methods exist for the incorporation of Uaas into peptides, with solid-phase peptide synthesis (SPPS) being the most prevalent for chemical synthesis. Additionally, biosynthetic methods utilizing the cell's translational machinery have been developed for incorporating Uaas into larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for the chemical synthesis of peptides containing Uaas. The fundamental workflow follows an iterative cycle of anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents. However, the unique structures of many Uaas, particularly those with bulky side chains or altered backbones, can present challenges such as steric hindrance, requiring modifications to standard protocols.

Biosynthetic Incorporation

For the production of larger proteins containing Uaas, methods that co-opt the cellular protein synthesis machinery have been developed. These typically involve the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and does not cross-react with the endogenous cellular components. This engineered pair recognizes a unique codon, often a nonsense codon like the amber stop codon (UAG), allowing for the site-specific incorporation of the Uaa during translation. Cell-free protein synthesis (CFPS) systems offer a powerful alternative for incorporating Uaas, as they are not limited by cell viability or the toxicity of the Uaa.

Quantitative Impact of Unnatural Amino Acid Incorporation

The following tables summarize the quantitative effects of incorporating various Uaas on key peptide properties.

Table 1: Impact of Unnatural Amino Acids on Proteolytic Stability

| Peptide Sequence | Modification | Unnatural Amino Acid | Assay Condition | Half-life (t½) | Fold Improvement | Reference |

| Feleucin-K3 | Single Substitution | α-(4-pentenyl)-Ala | Human Plasma | > 24 h | > 3 | |

| Somatostatin | Single Substitution | D-Trp⁸ | In vivo (rat) | ~2-3 min (native) vs > 30 min (modified) | > 10 | |

| Apelin-13 | C-terminal Modification | Tyr(OBn) | Rat Plasma | ~5 min (native) vs 1 h (modified) | 12 |

Table 2: Impact of Unnatural Amino Acids on Binding Affinity

| Peptide/Target | Modification | Unnatural Amino Acid | Native Kd/IC50 | Modified Kd/IC50 | Fold Improvement | Reference |

| Apelin-13 / APJ Receptor | C-terminal Substitution | Tyr(OBn) | ~1.2 nM (IC50) | 0.02 nM (IC50) | 60 | |

| Apelin-13 / APJ Receptor | C-terminal Substitution | (α-Me)Phe | ~1.2 nM (EC50) | 0.07 nM (EC50) | 17 | |

| Sec(5–27) / Secretin Receptor | Double Substitution | Ile¹⁷, Arg²⁵ | ~1 µM (Ki) | ~10 nM (Ki) | 100 |

Table 3: Impact of Unnatural Amino Acids on Peptide Helicity

| Peptide System | Modification | Unnatural Amino Acid | Method | % Helicity (Unmodified) | % Helicity (Modified) | Reference |

| Model Peptide | Side-chain cyclization | Ring-closing metathesis | Circular Dichroism | Low | Significantly Increased | |

| Generic Peptide | α,α-disubstitution | Aib (α-aminoisobutyric acid) | Circular Dichroism | Variable | Often Increased | |

| p53-derived peptide | Hydrocarbon Stapling | α-methyl, α-alkenyl amino acids | Circular Dichroism | ~10% | > 60% |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of peptides containing Uaas.

Manual Solid-Phase Peptide Synthesis of a Peptide Containing a Sterically Hindered Uaa

This protocol outlines the manual synthesis of a peptide incorporating a sterically hindered Uaa, such as an N-methylated amino acid, using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids (natural and unnatural)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Anhydrous diethyl ether

-

HPLC grade water and acetonitrile with 0.1% TFA

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Standard Amino Acids:

-

Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Coupling of the Sterically Hindered Unnatural Amino Acid:

-

Use a stronger coupling reagent such as HATU.

-

Dissolve 4 equivalents of the Fmoc-Uaa and 3.95 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated solution to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Iterative Synthesis: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Characterization by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide containing a Uaa designed to induce helicity.

Materials:

-

Purified peptide

-

CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectrophotometer

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in the CD buffer.

-

Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

-

Prepare a final sample with a peptide concentration of approximately 0.1 mg/mL in the CD buffer.

-

-

Instrument Setup:

-

Purge the CD spectrophotometer with nitrogen gas.

-

Set the instrument parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm, and accumulation of 3-5 scans.

-

Set the temperature control to 25 °C.

-

-

Data Acquisition:

-